Benzenesulfonic acid, 5-((((4-butoxyphenyl)amino)thioxomethyl)amino)-2-methoxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-((((4-butoxyphenyl)amino)thioxomethyl)amino)-2-methoxy-, monosodium salt is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid core substituted with a butoxyphenyl group, an amino thioxomethyl group, and a methoxy group. The monosodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 5-((((4-butoxyphenyl)amino)thioxomethyl)amino)-2-methoxy-, monosodium salt typically involves multiple steps:
Sulfonation of Benzene: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Substitution Reactions: The benzenesulfonic acid undergoes substitution reactions to introduce the butoxyphenyl, amino thioxomethyl, and methoxy groups.
Formation of Monosodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, improving yield and purity.
Catalysts and Solvents: Specific catalysts and solvents are used to optimize the reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chlorides or sulfonamides.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride are often used in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Sulfonyl Chlorides and Sulfonamides: Resulting from reduction reactions.
Substituted Aromatic Compounds: Produced through electrophilic substitution.
Scientific Research Applications
Benzenesulfonic acid, 5-((((4-butoxyphenyl)amino)thioxomethyl)amino)-2-methoxy-, monosodium salt has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
p-Toluenesulfonic acid: A widely used sulfonic acid catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid used in the production of dyes and pharmaceuticals.
Uniqueness
Benzenesulfonic acid, 5-((((4-butoxyphenyl)amino)thioxomethyl)amino)-2-methoxy-, monosodium salt is unique due to its complex structure, which imparts specific chemical properties and reactivity. The presence of multiple functional groups allows for diverse chemical transformations and applications, distinguishing it from simpler sulfonic acids .
Properties
CAS No. |
22938-55-2 |
---|---|
Molecular Formula |
C18H21N2NaO5S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
sodium;5-[(4-butoxyphenyl)carbamothioylamino]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C18H22N2O5S2.Na/c1-3-4-11-25-15-8-5-13(6-9-15)19-18(26)20-14-7-10-16(24-2)17(12-14)27(21,22)23;/h5-10,12H,3-4,11H2,1-2H3,(H2,19,20,26)(H,21,22,23);/q;+1/p-1 |
InChI Key |
CXOFQUZLIPRLKC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.